molecular formula C13H14ClN B15339253 3-(2-Naphthyl)azetidine Hydrochloride

3-(2-Naphthyl)azetidine Hydrochloride

Cat. No.: B15339253
M. Wt: 219.71 g/mol
InChI Key: HKAHDNDLNHULMD-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a 2-naphthyl group. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

3-naphthalen-2-ylazetidine;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c1-2-4-11-7-12(13-8-14-9-13)6-5-10(11)3-1;/h1-7,13-14H,8-9H2;1H

InChI Key

HKAHDNDLNHULMD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and bioavailability. Below is a detailed comparison of 3-(2-naphthyl)azetidine hydrochloride with structurally and functionally related compounds:

Table 1: Comparative Analysis of Azetidine Hydrochloride Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application Reference Evidence
This compound 2-Naphthyl C₁₃H₁₄ClN 219.71* Inferred: Neuroprotective or anti-inflammatory (structural analogy)
3-(4-Chlorophenyl)azetidine hydrochloride 4-Chlorophenyl C₉H₁₁Cl₂N 220.10 Unknown (used as a synthetic intermediate)
3-(Trifluoromethyl)azetidine hydrochloride Trifluoromethyl C₄H₇F₃ClN 173.56 Lipophilicity enhancer; metabolic stability
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride Naphthyl + propoxymethyl C₁₇H₂₂ClNO 307.82 Attenuates NLRP3 inflammasome in microglia
3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride 4-Bromo-2,5-dimethoxyphenyl C₁₁H₁₅BrClNO₂ 324.60 Selective serotonin reuptake inhibition
3-(2,3-Dichlorophenyl)azetidine hydrochloride 2,3-Dichlorophenyl C₉H₁₀Cl₃N 238.54 Biochemical reagent (specific use undefined)

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • This compound : The naphthyl group’s aromaticity and bulkiness may enhance binding to hydrophobic pockets in proteins, such as neurotransmitter receptors or inflammasome components .
  • 3-(Trifluoromethyl)azetidine hydrochloride : The electron-withdrawing trifluoromethyl group increases metabolic stability and membrane permeability, making it valuable in CNS drug design .
  • 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride : Bromine and methoxy groups contribute to serotonin reuptake inhibition, likely via steric and electronic modulation of the serotonin transporter .

Synthetic Accessibility

  • This compound likely requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the naphthyl group, similar to methods used for 3-(4-bromo-2,5-dimethoxyphenyl)azetidine .
  • In contrast, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride involves additional steps for propoxymethyl functionalization, which may reduce overall yield compared to simpler aryl-substituted analogs .

Purity and Analytical Methods

  • High-performance liquid chromatography (HPLC) is commonly used for purity assessment (e.g., 99.97% purity for Encenicline hydrochloride, a related azetidine derivative) .
  • 3-(Trifluoromethyl)azetidine hydrochloride is available at 99% industrial-grade purity, indicating scalability for commercial use .

Q & A

Q. How can researchers optimize the synthesis yield of 3-(2-Naphthyl)azetidine Hydrochloride while minimizing by-products?

Methodological Answer:

  • Synthesis of azetidine derivatives often involves multi-step reactions, including ring-closing strategies or nucleophilic substitutions. For example, similar compounds (e.g., 3-(4-Chlorophenoxy)azetidine hydrochloride) are synthesized via reactions between benzyl alcohol derivatives and azetidine in the presence of bases like NaH or K₂CO₃, with solvents such as DMF or THF .
  • Key parameters to optimize:
  • Reaction time : Prolonged stirring may increase side reactions (e.g., ring-opening).
  • Temperature : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
  • Purification : Column chromatography or recrystallization improves purity (>95% as noted for trifluoromethyl analogs) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.0–4.0 ppm) and substituent effects (naphthyl aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] for C₁₃H₁₄NCl) and detects isotopic patterns for chlorine .
  • FT-IR : Characteristic peaks for NH⁺ (stretch ~2500 cm⁻¹) and aromatic C-H bending .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the azetidine ring .
  • Light exposure : Amber vials reduce photodegradation, critical for naphthyl groups prone to oxidation .
  • Moisture : Desiccants (e.g., silica gel) prevent deliquescence, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of this compound?

Q. How can researchers identify biological targets of this compound using omics approaches?

Methodological Answer:

  • Proteomics : Affinity chromatography with immobilized azetidine derivatives isolates binding proteins .
  • Transcriptomics : RNA-seq of treated cell lines reveals pathways modulated by the compound (e.g., neuroinflammatory or apoptotic genes) .
  • Metabolomics : LC-MS tracks metabolite changes, linking target engagement to functional outcomes .

Q. What experimental designs address discrepancies in reported pharmacological efficacy across in vitro vs. in vivo models?

Methodological Answer:

  • Dose optimization : Adjust for bioavailability differences using pharmacokinetic profiling (e.g., plasma half-life determination) .
  • Metabolite screening : Identify active metabolites (e.g., ring-opened products) that may contribute to in vivo activity .
  • Species-specific assays : Test humanized cell lines or primary cells to bridge translational gaps .

Q. How do computational methods enhance the understanding of this compound’s reactivity?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects on the azetidine ring’s stability .
  • Docking studies : Predict interactions with enzymes (e.g., cytochrome P450 isoforms for metabolism analysis) .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

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